3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride

Description

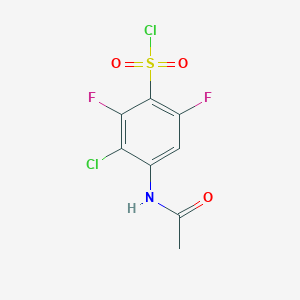

3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride (CAS: N/A; Ref: 3D-EEC95380) is a halogenated sulfonyl chloride derivative with a complex substitution pattern. Its structure features a sulfonyl chloride group (-SO₂Cl) at position 1, a chloro (-Cl) substituent at position 3, an acetamido (-NHCOCH₃) group at position 4, and fluorine atoms at positions 2 and 6 on the benzene ring.

Properties

IUPAC Name |

4-acetamido-3-chloro-2,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F2NO3S/c1-3(14)13-5-2-4(11)8(17(10,15)16)7(12)6(5)9/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSQZDSCUYBWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1Cl)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride typically involves the following steps:

Nitration: The starting material, 2,6-difluorobenzene, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Acetylation: The amino group is acetylated to form the acetamido derivative.

Chlorination: The acetamido derivative is chlorinated to introduce the chloro group.

Sulfonylation: Finally, the compound undergoes sulfonylation with chlorosulfonic acid to form the sulfonyl chloride derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The acetamido group can participate in oxidation and reduction reactions under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines and alcohols can react with the sulfonyl chloride group under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate can oxidize the acetamido group.

Reduction: Reducing agents like lithium aluminum hydride can reduce the acetamido group to an amine.

Major Products:

Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology : It is used in the development of enzyme inhibitors and other biologically active molecules. Medicine : The compound is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients. Industry : It is used in the production of specialty chemicals and materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide (Ref: 3D-EEC95379)

- Structural Differences :

- Lacks the chloro, acetamido, and difluoro substituents present in the target compound.

- Contains a sulfonamide (-SO₂NH₂) group instead of sulfonyl chloride (-SO₂Cl).

- Features a fluorobenzenesulfonyl group linked to an ethane-sulfonamide chain.

- Reactivity: The sulfonamide group is less reactive toward nucleophiles compared to sulfonyl chloride, limiting its utility in reactions requiring facile leaving groups.

- Commercial Availability : Priced identically to the target compound (50 mg: €478; 500 mg: €1,310), suggesting comparable production costs or market demand .

4-(Dimethylamino)-3,3-dimethylbutan-2-one Hydrochloride (Ref: 3D-EEC95381)

- Contains a dimethylamino group (-N(CH₃)₂) and a quaternary carbon center.

- Reactivity: The protonated tertiary amine and ketone group enable participation in acid-base or condensation reactions, contrasting sharply with the sulfonyl chloride’s electrophilic reactivity.

- Commercial Context : Despite identical pricing to the target compound, its divergent chemistry implies distinct applications, such as in alkaloid synthesis or catalysis .

Key Comparative Data

| Property | 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride | 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide | 4-(Dimethylamino)-3,3-dimethylbutan-2-one Hydrochloride |

|---|---|---|---|

| Functional Groups | -SO₂Cl, -Cl, -NHCOCH₃, 2×-F | -SO₂NH₂, -F, -SO₂- | -N(CH₃)₂, -CO, -HCl |

| Reactivity Profile | Electrophilic sulfonylation, nucleophilic substitution | Sulfonamide coupling, hydrogen bonding | Acid-base reactions, ketone condensations |

| Price (50 mg) | €478 | €478 | €478 |

| Price (500 mg) | €1,310 | €1,310 | €1,310 |

| Potential Applications | Drug intermediates, agrochemicals | Polymer additives, surfactants | Alkaloid synthesis, catalysis |

Research Findings and Limitations

- Synthetic Utility : The target compound’s sulfonyl chloride group offers superior reactivity for introducing sulfonate esters or amides compared to sulfonamide derivatives like Ref: 3D-EEC95379 .

- Substituent Effects : The electron-withdrawing Cl and F substituents likely enhance the electrophilicity of the sulfonyl chloride, while the acetamido group may improve solubility in polar solvents.

- Gaps in Evidence: No experimental data (e.g., solubility, stability, or reaction yields) are provided in the cited sources. Tools like SHELX or Mercury (used for crystallography ) are unrelated to direct chemical comparisons. Electrochemical sensor data (e.g., ) is irrelevant to sulfonyl chloride chemistry.

Biological Activity

3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride (CAS Number: 1354953-80-2) is a sulfonyl chloride derivative with significant biological activity. It is characterized by its molecular formula and a molecular weight of 304.1 g/mol. This compound is primarily utilized in pharmaceutical development and as a precursor for various biologically active molecules.

The synthesis of this compound typically involves several steps:

- Nitration of 2,6-difluorobenzene to introduce a nitro group.

- Reduction of the nitro group to an amino group.

- Acetylation of the amino group to form the acetamido derivative.

- Chlorination to introduce the chloro group.

- Sulfonylation with chlorosulfonic acid to yield the sulfonyl chloride derivative.

These synthetic routes are crucial for producing the compound in high purity, which is essential for biological testing and applications.

The biological activity of this compound can be attributed to its interactions with various enzymes and cellular pathways:

- Enzyme Inhibition: The compound acts as an inhibitor for certain proteases by binding to their active sites, thus preventing substrate cleavage. This mechanism is particularly relevant in drug design where protease inhibition is a therapeutic target.

- Gene Expression Modulation: It influences gene expression by interacting with transcription factors or modifying chromatin structure, which can lead to altered cellular responses.

- Cell Signaling Pathways: The compound can affect phosphorylation states of signaling proteins, thereby modulating signal transduction pathways critical for cellular communication and function.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific proteases by covalently binding to active sites. |

| Gene Expression | Modulates transcription factors affecting gene regulation. |

| Signal Transduction | Alters phosphorylation states of signaling proteins involved in cellular pathways. |

| Cellular Metabolism | Activates or inhibits metabolic enzymes, influencing metabolite levels. |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity: Research indicates that derivatives of sulfonamide compounds exhibit antimicrobial properties by targeting dihydropteroate synthase, an enzyme crucial in folate biosynthesis in bacteria. This suggests that this compound may have similar applications as an antimicrobial agent .

- Cancer Research: Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis in various cancer cell lines .

- Neurological Studies: The compound has been investigated for its effects on sodium channels, which are critical in neuronal signaling. It may serve as a model for developing new treatments for neuropathic pain and other neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.